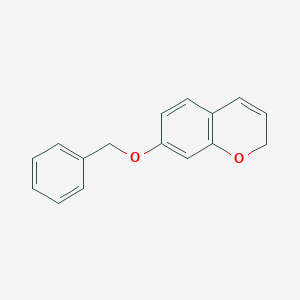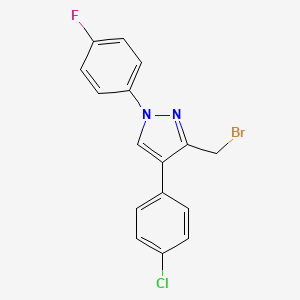
Dec-2-en-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-2-en-4-ynal is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of enynals, which are aldehydes containing both alkene and alkyne functionalities. The molecular formula for this compound is C10H14O, and it is known for its unique reactivity due to the presence of these multiple unsaturated bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dec-2-en-4-ynal can be synthesized through various synthetic routes. One common method involves the hydrolysis of 5,5-dialkoxy-1-penten-3-yne compounds. This process typically requires specific reaction conditions, including the use of acidic or basic catalysts to facilitate the hydrolysis reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the catalytic conversion of precursor compounds under controlled temperature and pressure conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dec-2-en-4-ynal undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Applications De Recherche Scientifique
Dec-2-en-4-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into this compound’s biological activity has potential implications for drug development and therapeutic applications.
Mécanisme D'action
The mechanism by which Dec-2-en-4-ynal exerts its effects involves interactions with various molecular targets and pathways. For instance, its reactivity with nucleophiles and electrophiles can lead to the formation of covalent bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can impact cellular redox states and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Dec-2-en-4-ynal include other enynals and enynes, such as hex-2-en-4-ynal and 2,4-decadienal. These compounds share structural similarities but differ in the length of their carbon chains and the positioning of their double and triple bonds .
Uniqueness
What sets this compound apart is its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
78651-47-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
dec-2-en-4-ynal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-5H2,1H3 |
Clé InChI |
SBQQYCLZVHAEFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



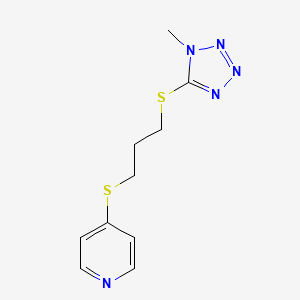
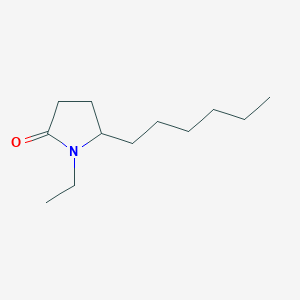
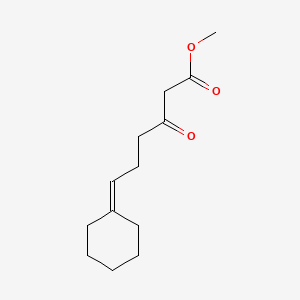

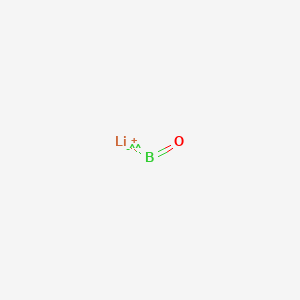
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
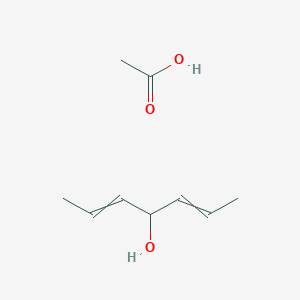
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

